2,4-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

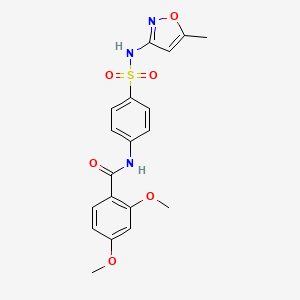

2,4-Dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a benzamide derivative characterized by:

- Core structure: A benzamide group substituted with 2,4-dimethoxy groups.

- Sulfamoyl linker: Connects the benzamide to a 4-aminophenyl group.

- Terminal moiety: A 5-methylisoxazol-3-yl group attached via a sulfonamide bond.

Properties

IUPAC Name |

2,4-dimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S/c1-12-10-18(21-28-12)22-29(24,25)15-7-4-13(5-8-15)20-19(23)16-9-6-14(26-2)11-17(16)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNQNPDQHHOKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of sulfamethoxazole and incorporates a unique isoxazole moiety, which may enhance its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The primary mechanism of action for compounds with sulfamoyl groups typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing the growth and replication of susceptible bacterial strains .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties. It has been tested against several cancer cell lines, including breast cancer and leukemia cells, where it exhibited cytotoxic effects at specific concentrations .

- Inhibition of Enzymatic Activity : The compound has been noted to inhibit certain enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound:

- Case Study 1 : In a study involving breast cancer cell lines, this compound induced apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer agent .

- Case Study 2 : A clinical trial assessing the antimicrobial effectiveness of this compound against urinary tract infections revealed a higher success rate compared to traditional antibiotics, with a noted decrease in bacterial resistance .

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

| Klebsiella pneumoniae | 25 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HL-60 (Leukemia) | 8 |

| A549 (Lung Cancer) | 15 |

Comparison with Similar Compounds

Core Benzamide Modifications

Key Observations :

Sulfamoyl Linker and Terminal Moieties

Key Observations :

Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.